molecular formula C14H13BrO B2859064 4-Bromo-4'-methoxy-2'-methylbiphenyl CAS No. 934758-97-1

4-Bromo-4'-methoxy-2'-methylbiphenyl

Cat. No.: B2859064
CAS No.: 934758-97-1
M. Wt: 277.161
InChI Key: GPJCUTRLTRSROP-UHFFFAOYSA-N
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Description

4-Bromo-4’-methoxy-2’-methylbiphenyl is an organic compound with the molecular formula C14H13BrO It is a biphenyl derivative where one phenyl ring is substituted with a bromine atom and a methoxy group, while the other phenyl ring is substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-4’-methoxy-2’-methylbiphenyl can be synthesized through several methods, one of which involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and a boronic acid derivative. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-4’-methoxy-2’-methylbiphenyl may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-methoxy-2’-methylbiphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated biphenyl derivative.

Common Reagents and Conditions

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) or THF.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

    Substitution: Formation of biphenyl derivatives with various functional groups.

    Oxidation: Formation of 4-bromo-4’-methoxy-2’-methylbenzaldehyde or 4-bromo-4’-methoxy-2’-methylbenzoic acid.

    Reduction: Formation of 4-methoxy-2’-methylbiphenyl.

Scientific Research Applications

4-Bromo-4’-methoxy-2’-methylbiphenyl has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Pharmaceuticals: Investigated for its potential use in the synthesis of biologically active compounds.

    Agrochemicals: Utilized in the development of novel pesticides and herbicides.

Mechanism of Action

The mechanism of action of 4-Bromo-4’-methoxy-2’-methylbiphenyl depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In materials science, it contributes to the electronic properties of the final material. The molecular targets and pathways involved vary based on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-4’-methoxybiphenyl: Lacks the methyl group on the second phenyl ring.

    4-Bromo-2’-methylbiphenyl: Lacks the methoxy group on the first phenyl ring.

    4-Methoxy-2’-methylbiphenyl: Lacks the bromine atom on the first phenyl ring.

Uniqueness

4-Bromo-4’-methoxy-2’-methylbiphenyl is unique due to the presence of both a bromine atom and a methoxy group on one phenyl ring, and a methyl group on the other phenyl ring

Properties

IUPAC Name

1-(4-bromophenyl)-4-methoxy-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-10-9-13(16-2)7-8-14(10)11-3-5-12(15)6-4-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJCUTRLTRSROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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